5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Fragment-based drug discovery

Fragment-based screening cascades frequently stall when subtle structural modifications alter ADMET profiles unpredictably. This 5-ethyl-1,2,3-triazole-4-carboxylic acid building block (CAS 1096911-94-2) fills a specific lipophilicity niche (clogP 2.56) distinct from the 5-methyl analog (~2.0), directly influencing binding pocket complementarity and passive permeability. • Ideal for parallel amide coupling libraries (50-200 amines) targeting NCI-60 cytotoxicity profiling • TPSA 77.2 Ų / 5 rotatable bonds - use as a 'borderline' CNS probe in PAMPA & MDCK-MDR1 assays • 95% purity, stock available for immediate dispatch

Molecular Formula C14H17N3O3
Molecular Weight 275.3 g/mol
CAS No. 1096911-94-2
Cat. No. B1371001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS1096911-94-2
Molecular FormulaC14H17N3O3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O
InChIInChI=1S/C14H17N3O3/c1-4-12-13(14(18)19)15-16-17(12)10-5-7-11(8-6-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,18,19)
InChIKeyFFOAAQAJVAKQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Triazole-4-carboxylic Acid Fragment for Probe and Drug Discovery


The compound 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1096911-94-2) is a synthetic, heterocyclic building block featuring a 1,2,3-triazole core with a 4-carboxylic acid handle, a 5-ethyl substituent, and an N1-4-isopropoxyphenyl group . It belongs to the class of 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acids, a privileged scaffold in fragment-based drug discovery (FBDD) frequently utilized as a key intermediate for generating diverse carboxamide libraries targeting anticancer, antimicrobial, and anti-inflammatory pathways [1]. The compound is commercially available at >95% purity for research use, serving as a versatile precursor for amide coupling and further derivatization.

1 Fragment-based library synthesis workflow
2 1,4,5-Trisubstituted triazole scaffold for SAR exploration
3 Carboxylic acid handle for amide coupling diversification

Why Triazole Scaffold Modifications Impact Drug Discovery Outcomes


Within fragment-based and phenotypic screening cascades, even subtle structural variations on the 1,2,3-triazole scaffold—such as the exchange of a 5-methyl for a 5-ethyl group—can dictate distinct molecular recognition, ADMET profiles, and synthetic tractability [1]. Specifically, the 5-ethyl substitution on the target compound alters both steric bulk and lipophilicity relative to the 5-methyl analog (CAS 1094373-33-7), directly influencing binding pocket complementarity and passive membrane permeability [2]. Similarly, the N1-4-isopropoxyphenyl moiety introduces a unique hydrogen-bond acceptor and rotatable bond topology compared to simple 4-alkylphenyl analogs, which can redirect metabolic soft spots and modulate target selectivity. These non-linear structure-property relationships mean that generic substitution without quantitative comparative data risks selecting a suboptimal fragment, leading to false negatives in high-throughput screens or misleading structure-activity relationship (SAR) hypotheses during lead optimization.

5-Ethyl vs. 5-Methyl substitution
Lipophilicity and membrane permeability profiles may differ; quantitative comparison is required before scaffold substitution.
N1-4-Isopropoxyphenyl group
Ether oxygen introduces H-bond acceptor altering TPSA and metabolic soft spots relative to carbon-only analogs; interchange may shift target selectivity.
Rotatable bond topology
Ethyl vs. propyl substitution impacts conformational entropy; generic replacement may influence binding efficiency without systematic validation.

Quantitative Differentiation Against Closest Triazole Analogs


Lipophilicity Comparison: 5-Ethyl vs. 5-Methyl Substituent

The 5-ethyl substituent on the target compound increases its calculated partition coefficient (clogP) by approximately 0.4–0.7 log units relative to the 5-methyl analog, as estimated by consistent computational methods. This shift moves the compound into a distinct lipophilicity space that may favor membrane permeability but also requires careful monitoring of logP-dependent promiscuity [1]. The target compound's clogP is 2.56, indicating a measurable increase in hydrophobicity.

clogP Shift
Reported
Δ clogP ≈ +0.56
Lipophilicity increase may alter permeability and promiscuity
Computational prediction; assay validation recommended
Lipophilicity Drug-likeness Fragment-based drug discovery

Topological Polar Surface Area and Blood-Brain Barrier Permeability

The target compound contains an N1-4-isopropoxyphenyl substituent, which introduces an ether oxygen acting as an additional hydrogen bond acceptor. This results in a higher Topological Polar Surface Area (TPSA) compared to the carbon-only 4-isopropylphenyl analog (CAS 1042604-77-2). The target compound exhibits a TPSA of 77.2 Ų, which places it in a different permeability class than the comparator, which has a lower TPSA .

TPSA Difference
Data to verify
Δ TPSA ≈ +9 Ų
Higher TPSA may reduce passive permeability; CYP promiscuity may be lower
Source review needed; confirm experimentally
Permeability Blood-Brain Barrier Drug design

Rotatable Bond Count and Fragment Conformational Flexibility

The target compound has 5 rotatable bonds, identical to the 5-methyl analog but one fewer than the 5-propyl analog (6 rotatable bonds). The 5-ethyl group represents the optimal balance in this series: it provides more hydrophobic surface than a methyl group for potential van der Waals interactions, while avoiding the excessive conformational entropy penalty introduced by a propyl chain, which can reduce binding affinity .

Conformational Flexibility
Class-level
5 rotatable bonds (vs. 6 propyl)
Structure-property interpretation suggests balanced flexibility
Binding assay confirmation needed
Conformational entropy Molecular recognition Fragment-based screening

Synthetic Tractability and Carboxylic Acid Derivatization Potential

The 4-carboxylic acid functionality is the premier handle for generating carboxamide libraries via amide coupling. The target compound, with a purity of >95% and a single, unencumbered carboxylic acid group, offers a reliable building block for high-throughput parallel synthesis. Its single hydrogen bond donor count (HBD = 1) and five hydrogen bond acceptors (HBA = 5) indicate a balanced profile for both solubility and membrane interaction . While the 5-methyl and 5-propyl analogs share this core reactivity, the target compound's ethyl group provides a unique steric and electronic environment that can influence amide bond formation rates and final product conformations, a critical factor for library design success rates.

Derivatization Potential
Specification review
Purity >95%; HBD 1; HBA 5
Carboxylic acid reactivity conserved; ethyl may influence amide yields
Library reaction optimization expected
Amide coupling Parallel synthesis Chemical biology

Optimal Application Scenarios Based on Scaffold Properties


Fragment-Based Lead Generation for Intracellular Kinase Targets

The target compound's balanced clogP of 2.56 and TPSA of 77.2 Ų make it a suitable fragment for intracellular target engagement, particularly for kinases where moderate lipophilicity is required to cross cell membranes without triggering promiscuous binding. Its 5-ethyl group offers a measurable increase in hydrophobic contact area compared to the 5-methyl analog [1], potentially improving binding enthalpy to hydrophobic kinase back pockets. Use this fragment as a starting point for structure-based drug design, leveraging the carboxylic acid handle for rapid amide coupling to explore vector space.

Diversity-Oriented Synthesis of Anticancer Carboxamide Libraries

Building on established SAR showing that 1,2,3-triazole-4-carboxylic acid fragments serve as effective precursors for antitumor carboxamides [1], the target compound fills a specific lipophilicity niche (clogP 2.56) not covered by the 5-methyl analog (clogP ~2.0). Incorporate this scaffold into a parallel amide coupling library of 50–200 diverse amines to systematically sample chemical space around the ethyl substitution, aiming to identify compounds with novel NCI-60 cytotoxicity profiles as described by Pokhodylo and Matiychuk.

CNS Drug Discovery and Physicochemical Property Calibration

With a rotatable bond count of 5, a single hydrogen bond donor, and a TPSA of 77.2 Ų, the target compound resides at the boundary of known CNS drug space (typically TPSA < 60-70 Ų for high brain penetration). This makes it an excellent calibration standard for evaluating the relationship between a slight excess in TPSA and P-glycoprotein efflux liability [1]. Use the target compound as a 'borderline' reference probe in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 transwell experiments alongside the 4-isopropylphenyl analog (TPSA ~68 Ų) to quantify the functional impact of the ether oxygen on brain penetration.

Chemical Biology Probe Development via Photoaffinity Labeling

The N1-4-isopropoxyphenyl group provides a unique UV chromophore with a distinct absorbance profile compared to simple phenyl or alkylphenyl substituents. This property, combined with the carboxylic acid handle that allows easy conjugation to photoactivatable diazirine or benzophenone linkers via amide bonds, makes the target compound a versatile precursor for small-molecule photoaffinity probes. Utilize this scaffold to create target-agnostic fragment probe libraries for chemoproteomics, where the 5-ethyl group's moderate steric bulk balances binding pocket complementarity and probe labeling efficiency.

Application
Selection Property
Validation Focus
Intracellular kinase fragment generation
Balanced clogP/TPSA for cell permeability
Kinase panel binding and selectivity screening
Anticancer carboxamide library synthesis
Distinct lipophilicity range from 5-methyl analog
Cell viability profiling and SAR interpretation
CNS permeability probe calibration
TPSA near CNS drug-like boundary
PAMPA and MDCK-MDR1 transwell comparison
Photoaffinity probe precursor synthesis
N1-4-isopropoxyphenyl UV chromophore
Chemoproteomic library synthesis and target identification
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